![molecular formula C21H24N4O3S2 B2551094 N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851979-65-2](/img/structure/B2551094.png)

N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

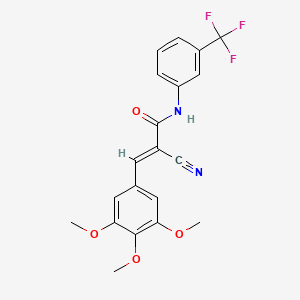

The synthesis of nitrogen-heterocycles, as discussed in the first paper, involves the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride to yield 1-methyl-1H-1,2,4-triazoles and -pyrazoles . This suggests that similar methods could potentially be applied to synthesize the target compound by incorporating the appropriate thiazol and piperidinyl substituents.

Molecular Structure Analysis

The molecular structure of the target compound would likely be influenced by the presence of the sulfonyl and hydrazide groups. The second paper discusses the formation of tetrazoles from hydrazonoyl azides, which indicates that the electron-withdrawing nature of sulfonyl substituents can promote cyclization . This information could be relevant when considering the reactivity and stability of the target compound's molecular structure.

Chemical Reactions Analysis

The third paper describes the synthesis of an impurity in the antibacterial drug sulfamethizole, which involves the reaction of a thiadiazolyl compound with a sulfonyl chloride followed by alkaline hydrolysis . This process could be analogous to potential reactions involving the target compound, considering its similar functional groups.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of the target compound, they do provide information on related compounds. For instance, the thermal stability of hydrazonoyl azides and their propensity to undergo cyclization or decomposition under certain conditions is discussed . Additionally, the reactivity of sulfur ylides and their subsequent transformations into various sulfur-containing heterocycles is described . These insights could be extrapolated to hypothesize the properties of "N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide".

科学的研究の応用

Antibacterial Evaluation

A study synthesized derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, aiming to explore their antibacterial properties. These compounds exhibited significant antibacterial activities, underscoring the potential of N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Enzyme Inhibitory Activity

Another research focus has been on the enzyme inhibitory potential of sulfonamide derivatives, particularly against α-glucosidase and acetylcholinesterase. These compounds have shown substantial inhibitory activity, highlighting their potential in therapeutic applications related to enzyme regulation (M. Abbasi et al., 2019).

Potential Anticancer and Antimicrobial Agents

Research has also delved into the design and synthesis of derivatives as antimicrobial and antiproliferative agents. These studies have found certain derivatives to exhibit potent cytotoxic activity against various cancer cell lines and significant antimicrobial activity, suggesting the potential for developing new treatments for cancer and infectious diseases (Shimaa M. Abd El-Gilil, 2019).

特性

IUPAC Name |

N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S2/c1-14-9-11-25(12-10-14)30(27,28)17-6-4-16(5-7-17)20(26)23-24-21-22-18-8-3-15(2)13-19(18)29-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONVYDGMINBMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)

![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)